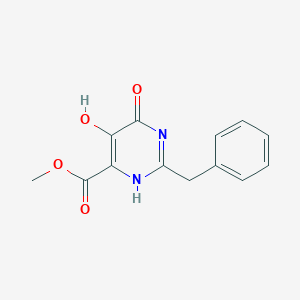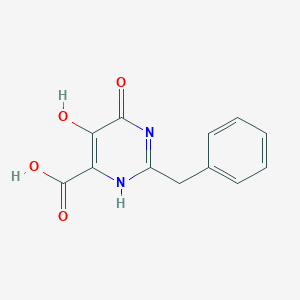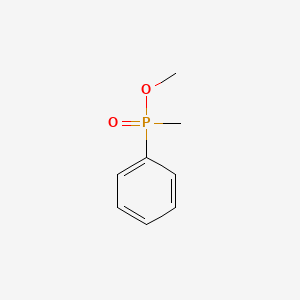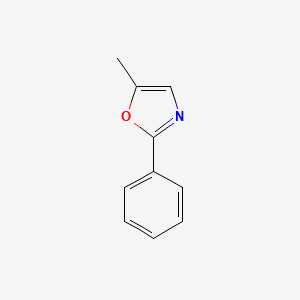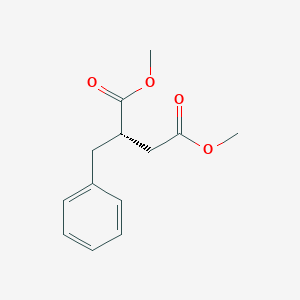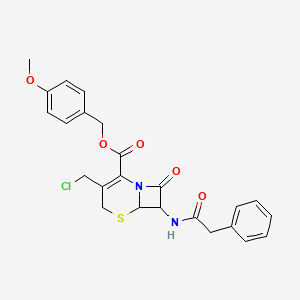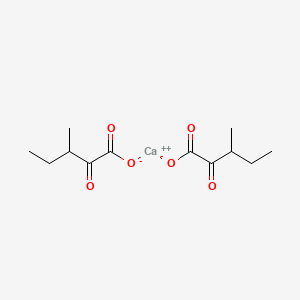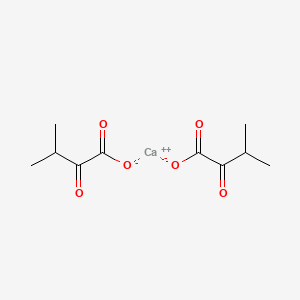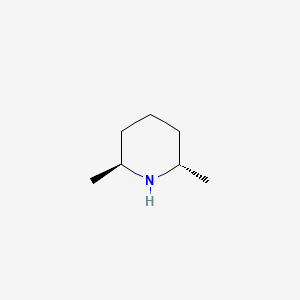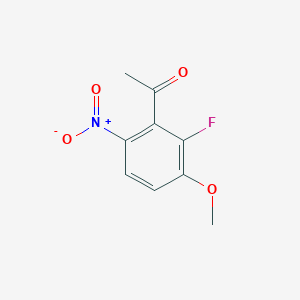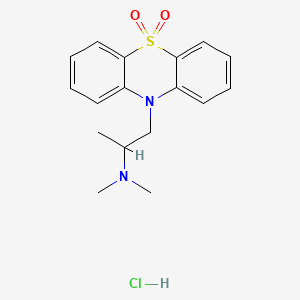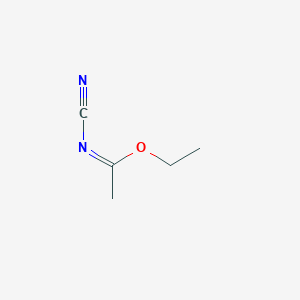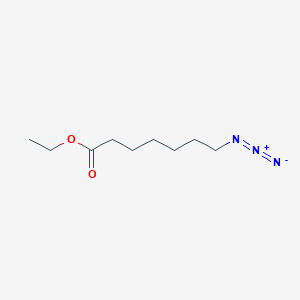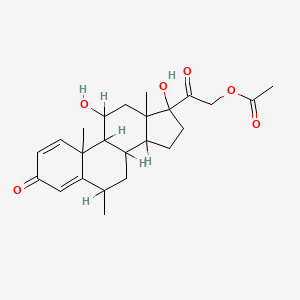
Methylprednisolone acetate
Descripción general
Descripción
Methylprednisolone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, specifically the C21 acetate ester of methylprednisolone. It is widely used in clinical and veterinary medicine for its potent anti-inflammatory and immunosuppressive properties . This compound is commonly administered via intramuscular, intra-articular, soft tissue, and intralesional injections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone acetate involves multiple steps, starting from pregnane steroid diene alcohol ketone. The process includes debromination, iodization, epoxidation, oxidation, and protective reactions of ketone groups . The final product is obtained through hydrolysis, yielding this compound with a reaction yield of 40% and a purity of 98.3% .
Industrial Production Methods: Industrial production of this compound often involves the preparation of a suspension injection composition. This composition includes this compound, polyethylene glycol, polyvinylpyrrolidone, carboxymethylcellulose sodium, polysorbate 80, sodium dihydrogen phosphate, disodium hydrogen phosphate, benzyl alcohol, and water . The suspension is prepared using high-shear emulsion machines and laser particle analyzers to ensure uniform particle size and stability .
Análisis De Reacciones Químicas
Types of Reactions: Methylprednisolone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic effects .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include formic acid, ethylene glycol, potassium boron hydride, benzoquinones, and palladium charcoal . These reactions typically occur under controlled conditions, such as specific temperatures and solvents, to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include methylprednisolone hemisuccinate and methylprednisolone sodium succinate . These derivatives are used in various pharmaceutical formulations for their enhanced solubility and bioavailability .
Aplicaciones Científicas De Investigación
Methylprednisolone acetate has a wide range of scientific research applications. In chemistry, it is used as a reference standard in high-performance liquid chromatography (HPLC) methods for the analysis of corticosteroids . In biology and medicine, it is extensively used for its anti-inflammatory and immunosuppressive effects, making it a valuable therapeutic agent for conditions such as arthritis, asthma, and allergic reactions . Additionally, it is used in the pharmaceutical industry for the development of various corticosteroid formulations .
Mecanismo De Acción
Methylprednisolone acetate exerts its effects by binding to intracellular glucocorticoid receptors. This binding leads to the regulation of gene expression and modulation of various physiological processes, including carbohydrate, protein, and lipid metabolism . The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also influences cardiovascular, immunologic, musculoskeletal, endocrine, and neurologic physiology .
Comparación Con Compuestos Similares
Methylprednisolone acetate is often compared with other corticosteroids such as prednisone, prednisolone, dexamethasone, and betamethasone . While all these compounds share anti-inflammatory and immunosuppressive properties, this compound is unique in its specific binding affinity to glucocorticoid receptors and its reduced tendency to induce sodium and water retention . This makes it a preferred choice for conditions requiring potent anti-inflammatory effects with minimal mineralocorticoid activity .
List of Similar Compounds:- Prednisone
- Prednisolone
- Dexamethasone
- Betamethasone
- Triamcinolone
Propiedades
IUPAC Name |
[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBHSZGDDKCEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


